N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide
Description
This compound features a pyrazole core substituted with a methyl (-CH₃) and trifluoromethyl (-CF₃) group at positions 3 and 5, respectively. The pyrazole is linked via a thiazole ring to a sulfonohydrazide group bearing a 2-nitrobenzenesulfonyl moiety.
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N'-(2-nitrophenyl)sulfonyl-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O5S2/c1-8-6-12(15(16,17)18)23(21-8)14-19-9(7-30-14)13(25)20-22-31(28,29)11-5-3-2-4-10(11)24(26)27/h2-7,22H,1H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSATTVUORZBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group, such as this one, are often found in fda-approved drugs and exhibit numerous pharmacological activities. They are used in various drugs, including HIV reverse transcriptase inhibitors, antidepressants, and nonsteroidal anti-inflammatory drugs.
Mode of Action
It’s known that trifluoromethyl-substituted compounds often exhibit strong acidic properties
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth. This suggests that the compound could potentially interact with a variety of biochemical pathways, depending on the specific targets it interacts with.
Pharmacokinetics
The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation
Biological Activity
N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide is a complex organic compound with significant potential in pharmacological applications. The structural components of this compound include a thiazole moiety, a pyrazole ring, and a nitrobenzenesulfonohydrazide group, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its anticancer, antibacterial, and anti-inflammatory properties.
Structure
The molecular formula of the compound is with a molecular weight of approximately 390.40 g/mol. The compound features:
- Thiazole ring : Known for its role in various biological activities.
- Pyrazole moiety : Recognized for its medicinal properties.
- Nitrobenzenesulfonohydrazide group : Implicated in enhancing bioactivity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.40 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluating the cytotoxic effects of structurally related compounds showed that certain derivatives exhibited IC50 values lower than 10 µM against A549 (lung cancer) and MCF7 (breast cancer) cell lines. This suggests that the presence of the thiazole and pyrazole rings plays a crucial role in enhancing anticancer activity.
Antibacterial Activity
The compound has also been assessed for antibacterial properties. Research indicates that derivatives containing similar functional groups exhibit promising antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Overview
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N'-({2-[3-methyl...}) | E. coli | 32 µg/mL |
| N'-({2-[3-methyl...}) | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
Compounds with similar structures have shown anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. The presence of the nitro group is believed to enhance this activity.
The anti-inflammatory mechanism is thought to involve:
- Inhibition of cyclooxygenase (COX) enzymes.
- Reduction of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Studies suggest that:
- Substituents on the pyrazole ring significantly influence potency.
- The thiazole ring's position and electronic properties are vital for enhancing anticancer and antibacterial activities.
Future Directions
Future research should focus on:
- Synthesizing new derivatives with varied substituents to explore their biological profiles.
- Conducting in vivo studies to assess the therapeutic potential and safety of these compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that hydrazone derivatives, including those with trifluoromethyl groups, exhibit promising anticancer properties. These compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that similar hydrazone compounds demonstrate cytotoxic effects against different cancer cell lines without significant toxicity to normal cells .
Antimicrobial Properties
Compounds containing thiazole and hydrazone functionalities have been reported to possess antibacterial and antifungal activities. The presence of the trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their ability to penetrate microbial membranes and exert their effects .
Central Nervous System (CNS) Effects
The structural motifs present in this compound suggest potential applications in targeting the CNS. Compounds with similar structures have been investigated for their effects on neuropsychiatric disorders, including anxiety and depression. The trifluoromethyl group is often associated with increased potency in CNS-active drugs .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study published in Nature demonstrated that a related hydrazone compound significantly inhibited the growth of breast cancer cells. The mechanism involved the activation of apoptotic pathways, leading to increased cell death. The study highlighted the role of the trifluoromethyl group in enhancing biological activity .
Case Study 2: Antimicrobial Activity
In another investigation, a series of thiazole-based hydrazones were tested against various bacterial strains. Results showed that compounds with similar structural features to N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
Pyrazole-Thiazole Hybrids :
- : A closely related analog, N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide, lacks the nitro group on the benzene ring.
- : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde replaces the thiazole-carbonyl linkage with a sulfanyl (-S-) group. This alteration reduces conformational rigidity and hydrogen-bonding capacity compared to the target compound’s carbonyl bridge .
Triazole Derivatives :
- : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones share sulfonyl groups but use a triazole core.
Substituent Effects
Trifluoromethyl (-CF₃) Group :
- : Razaxaban, a factor Xa inhibitor, highlights the role of -CF₃ in improving metabolic stability and target binding. The target compound’s -CF₃ on pyrazole likely confers similar advantages, such as resistance to oxidative degradation .
Nitro (-NO₂) Group:
- : Compounds like N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide share the nitro substituent. The -NO₂ group increases polarity, enhancing solubility in aqueous media (e.g., logP reduction by ~0.5–1.0 units) but may reduce blood-brain barrier penetration .
Sulfonohydrazide (-SO₂-NH-NH-CO-) Linkage:
- : N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea replaces sulfonohydrazide with thiourea.
Spectral and Physicochemical Properties
Stability and Tautomerism
- Tautomeric Forms: notes that triazole-thione/thiol tautomerism affects reactivity. The target compound’s sulfonohydrazide may exhibit keto-enol tautomerism, influencing its stability in physiological pH .
- Thermal Stability : Trifluoromethyl groups (as in ) enhance thermal resistance (decomposition >200°C), suggesting similar robustness for the target compound .
Preparation Methods
Cyclocondensation of 1,3-Diketones
The pyrazole ring is synthesized via cyclocondensation of 4,4,4-trifluoro-3-oxobutanoic acid methyl ester with hydrazine hydrate. The reaction proceeds under reflux in ethanol (80°C, 6 h), yielding the pyrazole as a white crystalline solid (75–85% yield).
Key Reaction Parameters :
- Molar Ratio : 1:1.2 (diketone to hydrazine hydrate)
- Solvent : Absolute ethanol
- Workup : Filtration and recrystallization from hexane/ethyl acetate
Preparation of 2-Chloro-1,3-thiazole-4-carboxylic Acid Ethyl Ester
Hantzsch Thiazole Synthesis
The thiazole core is constructed via the reaction of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (12 h, 70°C). The product is isolated by neutralization with potassium carbonate and recrystallization (yield: 78%).
Structural Confirmation :
- ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, CH₂CH₃), 7.85 (s, 1H, thiazole-H)
- MS (ESI) : m/z 285 [M+H]⁺
Nucleophilic Substitution to Attach Pyrazole Moiety
Displacement of Chlorine
The chlorine at position 2 of the thiazole is replaced by the deprotonated pyrazole nitrogen. Conditions:
Mechanistic Insight :
The reaction proceeds via an SₙAr mechanism, facilitated by the electron-withdrawing effect of the thiazole ring.
Hydrazinolysis to Form Thiazole-4-carbohydrazide
Ester-to-Hydrazide Conversion
The ethyl ester is treated with hydrazine hydrate (4 equiv) in ethanol at 60°C for 4 h, yielding the carbohydrazide (82% yield).
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 60°C |
| Reaction Time | 4 h |
| Hydrazine Equiv | 4.0 |
Synthesis of 2-Nitrobenzenesulfonohydrazide
Sulfonylation of Hydrazine
2-Nitrobenzenesulfonyl chloride (22.2 g, 100 mmol) is reacted with hydrazine hydrate (12.1 mL, 250 mmol) in THF at −30°C. The product precipitates as an off-white solid after washing with ice-cold brine (yield: 89%).
Purity Analysis :
- HPLC : 98.5% (λ = 254 nm)
- Melting Point : 142–144°C
Coupling Reaction to Form Final Compound
Acyl Chloride Activation
The thiazole-4-carbohydrazide is converted to its acyl chloride using thionyl chloride (2 equiv) in dichloromethane (0°C, 1 h). The intermediate is reacted with 2-nitrobenzenesulfonohydrazide in pyridine (rt, 12 h), yielding the target compound (74% yield).
Reaction Scheme :
- Activation :
$$ \text{Thiazole-4-carbohydrazide} + \text{SOCl}_2 \rightarrow \text{Thiazole-4-carbonyl chloride} $$ - Coupling :
$$ \text{Thiazole-4-carbonyl chloride} + \text{2-Nitrobenzenesulfonohydrazide} \rightarrow \text{Target Compound} $$
Spectroscopic Characterization
Key Analytical Data
- Molecular Weight : 476.4 g/mol (ESI-MS: m/z 477 [M+H]⁺)
- ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 7.65–8.20 (m, 4H, aromatic), 10.20 (s, 1H, NH)
- ¹³C NMR : δ 162.5 (C=O), 148.2 (CF₃), 125–140 (aromatic carbons)
Yield Optimization and Challenges
Comparative Yields Across Steps
| Step | Yield (%) | Key Factor |
|---|---|---|
| Pyrazole Synthesis | 78 | Diketone purity |
| Thiazole Formation | 82 | Reaction time |
| Coupling Reaction | 74 | Acyl chloride stability |
Common Pitfalls :
- Moisture Sensitivity : The acyl chloride intermediate hydrolyzes readily, necessitating anhydrous conditions.
- Regioselectivity : Competing substitution at thiazole positions 2 and 5 requires precise stoichiometry.
Q & A
Q. What are the critical steps and parameters for synthesizing N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Heterocycle Formation : Coupling of pyrazole and thiazole rings under reflux conditions with catalysts like piperidine or boron trifluoride etherate .
- Sulfonohydrazide Linkage : Reaction of intermediates with nitrobenzenesulfonohydrazide in polar solvents (e.g., ethanol or DMSO) at controlled temperatures (60–80°C) .
- Purification : Column chromatography or recrystallization to isolate the final product.
- Critical Parameters : Solvent choice (e.g., THF for anhydrous conditions), stoichiometric ratios of reagents, and reaction time optimization (typically 12–24 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of trifluoromethyl (-CF₃), pyrazole, and thiazole protons/carbons. Chemical shifts for the sulfonohydrazide group typically appear at δ 10–12 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation pattern .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : COX-2 or kinase inhibition assays using fluorometric/colorimetric substrates (e.g., ATPase activity for kinases) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., piperidine vs. K₂CO₃) in a factorial design .
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield (>80%) .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified), positive controls (e.g., doxorubicin for cytotoxicity), and solvent systems (e.g., DMSO concentration ≤0.1%) .
- SAR Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups on the benzene ring) to identify structure-activity trends .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What experimental strategies can elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .
- Molecular Dynamics (MD) Simulations : Model interactions with predicted targets (e.g., COX-2 active site) using software like AutoDock Vina .
- Gene Expression Profiling : RNA-seq or qPCR to assess changes in inflammatory or apoptotic markers (e.g., TNF-α, Bcl-2) .
Q. How can computational methods predict biological targets and off-target effects?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D chemical feature maps (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Suite .
- Reverse Docking : Screen against databases like PDB or ChEMBL to identify potential targets .
- Toxicity Prediction : Use ADMET tools (e.g., SwissADME) to assess hepatotoxicity or cardiotoxicity risks .
Q. What approaches are suitable for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methyl groups) and test activity .
- Data Table :
| Substituent (R) | Antimicrobial IC₅₀ (µM) | COX-2 Inhibition (%) |
|---|---|---|
| -CF₃ | 12.5 ± 1.2 | 85 ± 3 |
| -CN | 18.7 ± 2.1 | 62 ± 5 |
| -CH₃ | 25.4 ± 3.0 | 45 ± 4 |
- 3D-QSAR : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
